molecular formula C16H19FN8O B6452943 2-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 2548983-32-8

2-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No. B6452943
M. Wt: 358.37 g/mol
InChI Key: HAIDBQRDOCGWLR-UHFFFAOYSA-N
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Description

The compound “2-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one” is a complex organic molecule that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are nitrogen-containing heterocyclic compounds that are considered as bioisosteres of natural purines . They have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines has been achieved through various methods . One such method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is complex, with multiple ring structures and functional groups . The core structure is a fused nitrogen-containing heterocyclic ring system . The specific compound you mentioned also contains additional functional groups, including a piperazine ring and a fluoromethyl group .


Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines can undergo a variety of chemical reactions . For instance, they can be synthesized via a sequential opening/closing cascade reaction . They can also participate in cycloaddition reactions with organic azides and terminal alkynes in the presence of a Cu(I) catalyst .

Future Directions

The field of pyrazolo[3,4-d]pyrimidines is a promising area of research, particularly in the development of new therapeutic agents . Future research could focus on optimizing the synthesis of these compounds, investigating their mechanism of action, and conducting preclinical and clinical trials to assess their safety and efficacy .

properties

IUPAC Name

2-[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-5-fluoro-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN8O/c1-9-12(17)15(26)22-16(19-9)25-6-4-24(5-7-25)14-11-8-18-23(3)13(11)20-10(2)21-14/h8H,4-7H2,1-3H3,(H,19,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIDBQRDOCGWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=NC(=NC4=C3C=NN4C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-5-fluoro-4-methyl-1H-pyrimidin-6-one

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